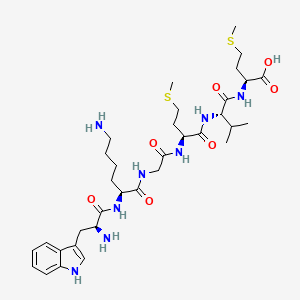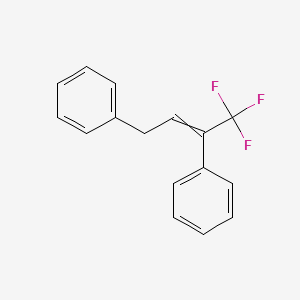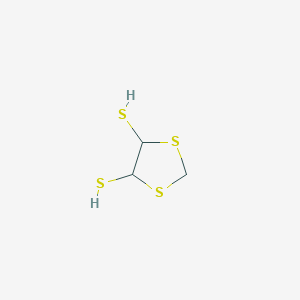![molecular formula C12H14NO2- B14219983 (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate CAS No. 831218-14-5](/img/structure/B14219983.png)
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate is an organic compound characterized by its unique structure, which includes a phenyl group, a ketone, and an imine. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate typically involves the reaction of 1-phenylpropan-2-one with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a precursor in various industrial processes.
作用機序
The mechanism by which (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
1-Phenylpropan-2-one: A precursor in the synthesis of (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate.
Benzylideneacetone: Another compound with a similar structure but different reactivity.
Phenylacetone: Shares the phenyl and ketone groups but lacks the imine functionality.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a compound of significant interest.
特性
CAS番号 |
831218-14-5 |
|---|---|
分子式 |
C12H14NO2- |
分子量 |
204.24 g/mol |
IUPAC名 |
3-(1-oxo-1-phenylpropan-2-yl)iminopropan-1-olate |
InChI |
InChI=1S/C12H14NO2/c1-10(13-8-5-9-14)12(15)11-6-3-2-4-7-11/h2-4,6-8,10H,5,9H2,1H3/q-1 |
InChIキー |
VIRQFWMKMGSNRF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)N=CCC[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
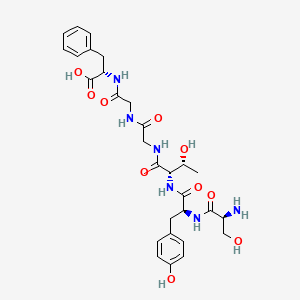
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
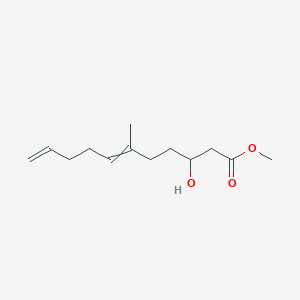
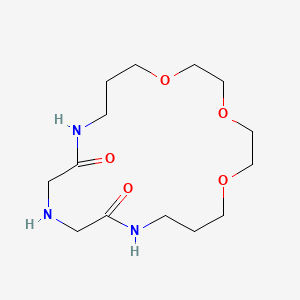
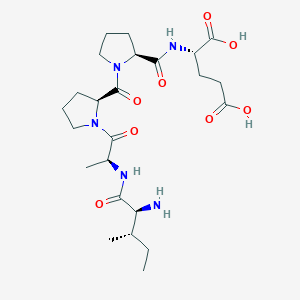
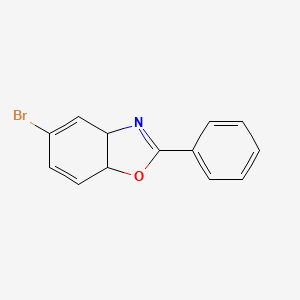

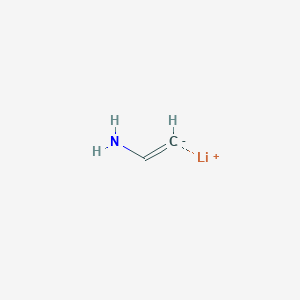
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
